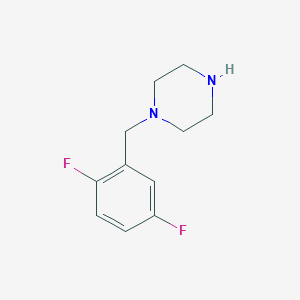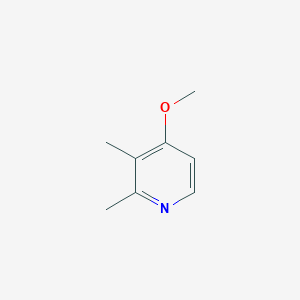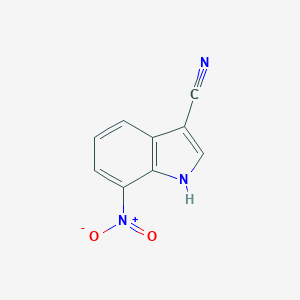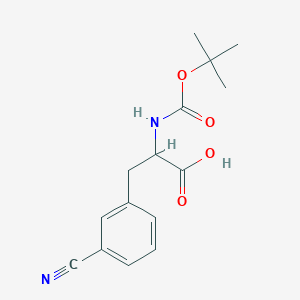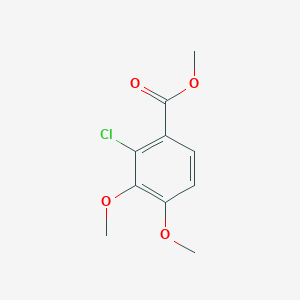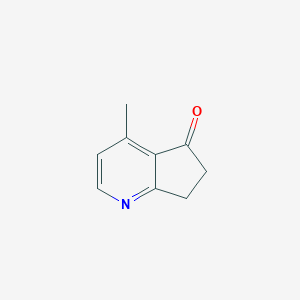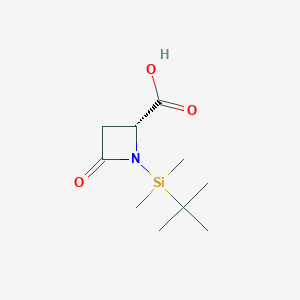![molecular formula C10H17NO3 B063001 Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1- CAS No. 183621-92-3](/img/structure/B63001.png)
Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1- is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclic carbamate that has shown promising results in scientific research, especially in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1- is still not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and proteins that are involved in the development and progression of various diseases. The compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1- has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. The compound has also been shown to reduce inflammation and to protect against oxidative stress. In addition, it has been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1- in lab experiments is its potential to be used as a therapeutic agent for various diseases. The compound has shown promising results in preclinical studies and may be a viable option for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and accessibility for researchers.
Orientations Futures
There are several future directions for the research and development of Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1-. One of the main areas of focus is the development of new drugs based on this compound for the treatment of various diseases. Another area of focus is the study of the compound's mechanism of action and its potential to be used as a diagnostic tool for certain diseases. In addition, there is a need for further studies to determine the safety and efficacy of the compound in clinical trials. Finally, there is a need for the development of new and more efficient synthesis methods for the compound to make it more accessible for researchers.
Méthodes De Synthèse
The synthesis of Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1- is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of cyclobutene with formaldehyde and ammonia. The reaction is carried out under acidic conditions, and the resulting product is Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1-.
Applications De Recherche Scientifique
Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1- has shown promising results in scientific research, especially in the field of medicinal chemistry. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as an anti-inflammatory agent and as a neuroprotective agent.
Propriétés
Numéro CAS |
183621-92-3 |
|---|---|
Nom du produit |
Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1- |
Formule moléculaire |
C10H17NO3 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
tert-butyl N-[(1S,4R)-4-(hydroxymethyl)cyclobut-2-en-1-yl]carbamate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-8-5-4-7(8)6-12/h4-5,7-8,12H,6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1 |
Clé InChI |
PAVCEEJWBVNJPW-YUMQZZPRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1C=C[C@H]1CO |
SMILES |
CC(C)(C)OC(=O)NC1C=CC1CO |
SMILES canonique |
CC(C)(C)OC(=O)NC1C=CC1CO |
Synonymes |
Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-6-(1-Aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B62920.png)
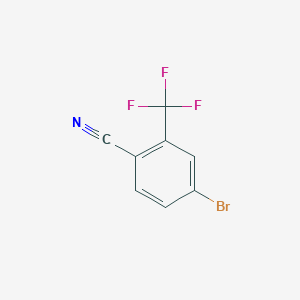
![7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B62924.png)
![(1-methyl-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B62925.png)
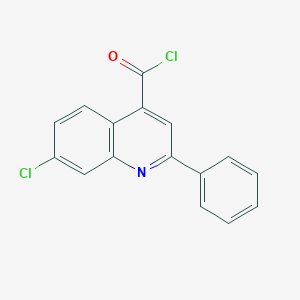
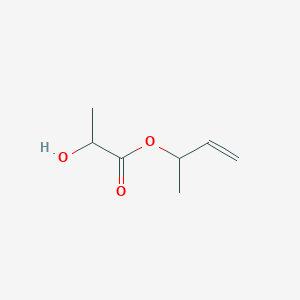
![1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B62931.png)
